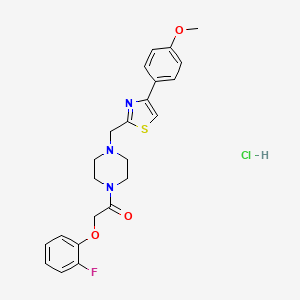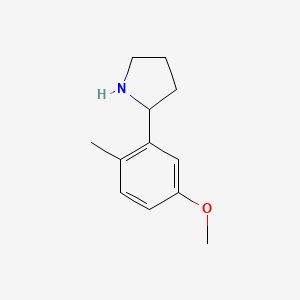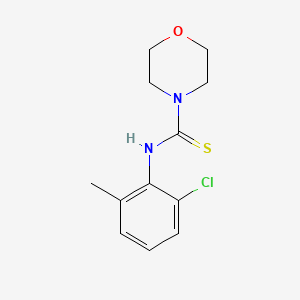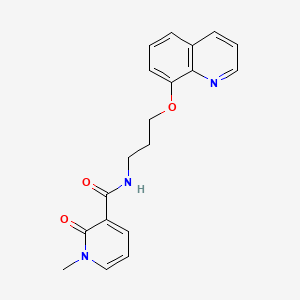![molecular formula C21H17BrN4 B2807279 7-(4-bromophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477231-11-1](/img/structure/B2807279.png)
7-(4-bromophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-(4-bromophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a complex organic molecule that contains several functional groups and structural features. It has a pyrrolopyrimidine core, which is a type of heterocyclic compound . This core is substituted with a bromophenyl group, a phenyl group, and a prop-2-en-1-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromophenyl, phenyl, and prop-2-en-1-yl groups would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The bromine atom on the bromophenyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions . The double bond in the prop-2-en-1-yl group could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bromine atom would likely increase the compound’s molecular weight and could affect its solubility .Scientific Research Applications
Material Science
This compound, due to its prop-2-en-1-one base, could be used in the study of mechanical properties of single crystals . The study of mechanical properties includes calculations such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio .
Neuroprotective Agent
The compound could potentially be used as a neuroprotective agent against Alzheimer’s Disease . Chalcones, which are precursors for the biogenesis of flavonoids, have been found to inhibit monoamine oxidase and acetylcholinesterase, which are significant in the treatment of Alzheimer’s disease .
Drug Discovery
ChemDiv, the organization associated with the compound “ChemDiv1_014747”, has been involved in the discovery of hundreds of leads, candidates, and new drug programs to treat cancer, neurological, infectious, cardiometabolic, and immune diseases . This suggests that the compound could potentially be used in the field of drug discovery.
Anticancer Evaluation
While there is no direct evidence linking “7-(4-bromophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine” to cancer treatment, similar compounds have been evaluated for their anticancer properties . Therefore, it’s possible that this compound could also have potential applications in this area.
Pain Management
Again, while there is no direct evidence linking this specific compound to pain management, similar compounds have been studied for their antinociceptive (pain-relieving) effects . This suggests that “7-(4-bromophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine” could potentially be used in the field of pain management.
Inflammation and Immunological Diseases
Chalcones and their derivatives, like the promising anti-inflammatory drugs known as indole chalcones, showed great potential in treating inflammatory and immunological illnesses . This suggests that the compound could potentially be used in the treatment of inflammatory and immunological diseases.
Safety and Hazards
Future Directions
Given the biological activities associated with pyrrolopyrimidine derivatives, this compound could be a potential candidate for further study in medicinal chemistry . Future research could involve investigating its biological activity, optimizing its structure for improved efficacy, and assessing its safety profile .
properties
IUPAC Name |
7-(4-bromophenyl)-5-phenyl-N-prop-2-enylpyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4/c1-2-12-23-20-19-18(15-6-4-3-5-7-15)13-26(21(19)25-14-24-20)17-10-8-16(22)9-11-17/h2-11,13-14H,1,12H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQAPVJYGCYSPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-butoxybenzamide](/img/structure/B2807196.png)
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2807197.png)
![N-(4-ethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2807198.png)
![N-(3-chloro-4-methoxyphenyl)-2-((6-(3-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2807199.png)





![N-(3-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2807210.png)
![1-{[1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2807213.png)

![1,7-dimethyl-8-(3-(phenylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2807216.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide](/img/structure/B2807219.png)